molecular formula C20H22BrNO3 B2837538 Benzyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate CAS No. 2061979-51-7

Benzyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate

Cat. No.: B2837538
CAS No.: 2061979-51-7
M. Wt: 404.304
InChI Key: NTNMUFWGNSTGRG-UHFFFAOYSA-N
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Description

Benzyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate (: 2061979-51-7) is a high-purity piperidine-based chemical building block supplied with a typical purity of 97% or greater. This compound, with the molecular formula C20H22BrNO3 and a molecular weight of 404.30 g/mol, is a solid intended for research and development applications. It should be stored sealed in a dry environment at room temperature to maintain stability . As a piperidine derivative, this compound serves as a versatile intermediate in medicinal chemistry and drug discovery. Piperidine rings are privileged scaffolds in pharmaceutical research, frequently featured in molecules designed to interact with biological targets. The structure of this reagent, which incorporates a bromophenoxy moiety and a benzyl carboxylate protecting group, makes it a valuable precursor for synthesizing more complex molecules. Piperidine derivatives are extensively investigated in multiple therapeutic areas. For instance, they are recognized as key structural components in the development of novel inhibitors targeting the menaquinone biosynthesis pathway in Mycobacterium tuberculosis , a promising strategy for anti-tuberculosis agents . Furthermore, similar 1-benzylpiperidine derivatives are actively explored as potential multi-target therapeutic agents for complex neurodegenerative diseases such as Alzheimer's . This compound is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

benzyl 4-[(3-bromophenoxy)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22BrNO3/c21-18-7-4-8-19(13-18)24-14-17-9-11-22(12-10-17)20(23)25-15-16-5-2-1-3-6-16/h1-8,13,17H,9-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNMUFWGNSTGRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=CC(=CC=C2)Br)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate typically involves a multi-step process. One common method includes the nucleophilic substitution reaction of 3-bromophenol with benzyl 4-piperidone-1-carboxylate. The reaction is carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 3-bromophenoxy group can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can be used, with hydrochloric acid or sodium hydroxide being typical reagents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while hydrolysis would produce the carboxylic acid and benzyl alcohol.

Scientific Research Applications

Medicinal Chemistry Applications

Benzyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate has been investigated for its activity as a pharmacological agent, particularly as an inhibitor of specific enzymes and receptors involved in various diseases.

Enzyme Inhibition Studies

Research has shown that derivatives of piperidine, including this compound, can act as inhibitors of the enzyme monoacylglycerol lipase (MAGL), which is implicated in the regulation of endocannabinoid signaling. A study highlighted the synthesis of various piperidine derivatives and their inhibitory activities against human MAGL, revealing that modifications to the structure can significantly influence potency. For instance, compounds with trifluoromethyl substitutions exhibited enhanced inhibitory effects, with IC50 values as low as 2.5 nM .

CompoundSubstitutionIC50 (nM)
Compound 9None15
Compound 13Para trifluoromethyl2.5
Compound 12Ortho trifluoromethyl10

Central Nervous System Disorders

The compound has also been evaluated for its potential in treating central nervous system disorders. A case study indicated that this compound derivatives were assessed for their efficacy in managing neuropathic pain associated with conditions such as multiple sclerosis and transverse myelitis. These compounds demonstrated promising results in preclinical models, suggesting a role in pain modulation through cannabinoid receptor pathways .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of benzyl piperidine derivatives is crucial for optimizing their pharmacological properties. Recent SAR studies have focused on modifying different moieties to enhance bioavailability and reduce toxicity.

Modifications and Their Effects

Research indicates that alterations to the piperidine ring and substituents on the phenolic group can lead to significant changes in biological activity:

  • Lipophilicity Reduction : Compounds designed to reduce lipophilicity have shown improved drug disposition properties.
  • Cytotoxicity Assessment : Some modifications aimed at minimizing cytotoxic effects associated with certain structural components have been successful, allowing for safer therapeutic profiles .

Case Studies and Experimental Findings

Several experimental findings provide insights into the effectiveness of this compound in various applications.

In Vivo Efficacy

In vivo studies conducted on animal models demonstrated that certain derivatives not only inhibited MAGL effectively but also exhibited anti-inflammatory properties by modulating mast cell activity—an important factor in allergic responses and asthma .

Clinical Implications

The implications for clinical use are significant, particularly regarding the management of chronic pain and neuroinflammatory conditions. The ability to selectively inhibit MAGL while minimizing off-target effects positions these compounds as candidates for further clinical development.

Mechanism of Action

The mechanism of action of Benzyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways involved depend on the specific application and target. For example, in medicinal chemistry, it may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways related to disease processes.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares key structural features, synthetic routes, and properties of the target compound with its analogues:

Compound Name (CAS/Reference) Substituent(s) Molecular Weight (g/mol) Synthesis Method Key Properties/Applications
Target Compound (51072-34-5) 3-Bromophenoxymethyl 407.27 Likely alkylation of piperidine Lipophilic; bromine enables cross-coupling
Benzyl 4-((5-methylpyridin-2-yl)methyl)piperidine-1-carboxylate () 5-Methylpyridin-2-ylmethyl 341.19 Cross-electrophile coupling (General Procedure B) Improved solubility due to pyridine’s H-bonding capability
Benzyl 4-[(indol-1-yl)methyl]piperidine-1-carboxylate (43) Indol-1-ylmethyl 335.40 Nucleophilic substitution (NaH/DMF) Potential CNS activity; aromatic interactions
tert-Butyl 4-((1-Cbz-cyclobutyl)methyl)piperidine-1-carboxylate (37) Cyclobutylmethyl Not reported Photoredox-catalyzed radical addition Enhanced rigidity; tert-butyl ester for stability
Benzyl 4-[(chlorosulfonyl)methyl]piperidine-1-carboxylate (1211587-42-6) Chlorosulfonylmethyl 331.81 Sulfonation of methyl group Electrophilic reactivity for further derivatization

Biological Activity

Benzyl 4-((3-bromophenoxy)methyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, mechanisms of action, and various biological effects, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound features a piperidine backbone substituted with a benzyl group and a bromophenoxy moiety. The synthesis typically involves the reaction of piperidine derivatives with benzyl and bromophenoxy groups under controlled conditions. The compound can undergo various chemical reactions, including nucleophilic substitution, oxidation, reduction, and hydrolysis, allowing for the production of various derivatives with potentially enhanced biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It has been shown to inhibit monoacylglycerol lipase (MAGL), an enzyme involved in the degradation of endocannabinoids, which plays a crucial role in pain modulation and inflammation . By inhibiting MAGL, the compound may enhance endocannabinoid signaling, leading to potential therapeutic effects in conditions like chronic pain and inflammation.

Biological Activities

Anticancer Activity : Research indicates that compounds similar to this compound exhibit anticancer properties by targeting various cancer cell lines. For instance, structural analogs have demonstrated significant inhibition against human colon adenocarcinoma and lung cancer cell lines, with IC50 values ranging from 2.5 nM to 40.4 nM .

Antimicrobial Activity : The compound has also shown promising antimicrobial properties. Studies have reported that piperidine derivatives exhibit strong inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) as low as 0.0039 mg/mL . The presence of electron-donating or electron-withdrawing groups on the piperidine ring can enhance this activity.

Anti-inflammatory Effects : Inhibition of MAGL not only affects pain pathways but also exhibits anti-inflammatory properties. By preventing the breakdown of endocannabinoids, the compound could reduce inflammation in various models .

Table 1: Biological Activity Summary

Activity TypeTarget/AssayIC50 (nM)Reference
AnticancerHuman colon adenocarcinoma2.5
AnticancerHuman lung adenocarcinoma40.4
AntimicrobialStaphylococcus aureus0.0039
AntimicrobialEscherichia coli0.025
Anti-inflammatoryMAGL inhibitionNot specified

Case Studies

  • MAGL Inhibition Study : A recent study evaluated several benzylpiperidine derivatives for their ability to inhibit human MAGL. The most effective compounds showed IC50 values significantly lower than traditional inhibitors, indicating a promising direction for developing non-toxic anti-inflammatory drugs .
  • Anticancer Efficacy : In vitro assays demonstrated that this compound effectively inhibited growth in multiple cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapy .

Q & A

Q. Experimental Design :

  • In vitro assays : Compare IC₅₀ values against kinase panels.
  • Molecular docking : Simulate bromine’s role in π-stacking interactions.

Advanced Question: What strategies can resolve contradictions in reported biological activity data?

Methodological Answer:
Contradictions often arise from variability in assay conditions or impurity profiles . Mitigation strategies include:

  • Standardized Protocols :
    • Use identical cell lines (e.g., HEK293 for receptor studies) and buffer systems (e.g., PBS vs. HEPES).
    • Validate purity via HPLC (>95%) before biological testing .
  • Control Experiments :
    • Test intermediates (e.g., tert-butyl precursor) to isolate the benzyl ester’s contribution .
    • Replicate studies with independent synthetic batches to exclude batch-specific artifacts.

Advanced Question: How can computational methods guide the optimization of this compound for target selectivity?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations :
    • Model interactions with off-target receptors (e.g., muscarinic vs. adrenergic receptors) to identify steric clashes or unfavorable electrostatic interactions .
  • QSAR Modeling :
    • Correlate substituent electronic parameters (Hammett σ) with activity to predict optimal halogen/alkyl groups .
  • Free Energy Perturbation (FEP) :
    • Calculate binding energy differences for bromine vs. chlorine substitutions at the phenoxy position .

Advanced Question: What are the challenges in scaling up synthesis, and how can they be addressed?

Methodological Answer:

  • Challenge 1 : Low yield in coupling steps due to steric hindrance.
    • Solution : Switch from batch to flow chemistry for better temperature/pH control .
  • Challenge 2 : Purification of brominated byproducts.
    • Solution : Use silica gel chromatography with gradient elution (hexane:EtOAc 4:1 → 1:1) .
  • Challenge 3 : Degradation during storage.
    • Solution : Store under argon at -20°C in amber vials to prevent light/moisture-induced hydrolysis .

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